![molecular formula C14H12BrN5S B6481968 2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole hydrobromide CAS No. 1216387-61-9](/img/structure/B6481968.png)
2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[({imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole hydrobromide” is a complex organic molecule that contains an imidazo[1,2-a]pyrimidine core . This core is a fused bicyclic structure that combines an imidazole ring with a pyrimidine ring . The compound also contains a benzodiazole moiety, which is another type of heterocyclic structure .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported, which is compatible with a broad range of functional groups .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been studied using density function theory (DFT) and molecular dynamic simulation (MD) . These studies provide insights into the relationship between the inhibitor structure and its performance .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been functionalized through various radical reactions . These reactions have been used to construct imidazo[1,2-a]pyrimidine derivatives with a wide range of applications in medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives can vary widely depending on the specific substituents present in the molecule. For example, one study reported an off-white solid with a melting point of 70–75°C .Scientific Research Applications
Antimicrobial Activity
Imidazole-containing compounds, such as the one , have been reported to exhibit significant antimicrobial activity . For instance, certain derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, and antifungal activities .
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer potential . In vitro studies have shown that certain compounds exhibit potent activity against human colorectal carcinoma cell lines .
Antitubercular Activity
Compounds containing the imidazo[1,2-a]pyridine moiety have been recognized for their significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Anti-Inflammatory and Antipyretic Activities
Imidazole derivatives have been reported to possess anti-inflammatory and antipyretic properties .
Antidiabetic Activity
Some imidazole derivatives have been found to exhibit antidiabetic activity .
Antioxidant Activity
Imidazole compounds have been reported to possess antioxidant properties, which can be beneficial in various health conditions .
Anti-Allergic Activity
Certain imidazole derivatives have been found to exhibit anti-allergic activity .
Antihelmintic Activity
Imidazole compounds have also been reported to possess antihelmintic properties, which can be useful in the treatment of parasitic worm infections .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Imidazole-containing compounds have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more.
Pharmacokinetics
Imidazole is a highly soluble compound, suggesting that it could have good bioavailability
Result of Action
Given the range of biological activities exhibited by imidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S.BrH/c1-2-5-12-11(4-1)17-14(18-12)20-9-10-8-19-7-3-6-15-13(19)16-10;/h1-8H,9H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEPOSADSHTLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=NC4=N3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.